BenchChemオンラインストアへようこそ!

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide

Medicinal Chemistry Chemical Biology Screening Library

Select this compound to leverage its unique ortho-tolyl substituent, which confers a distinct conformational profile compared to para- or meta-substituted analogs—critical for probing steric requirements in target binding pockets. As a core scaffold for kinase inhibitor or GPCR antagonist SAR, its moderate AlogP (~4.15) and potential metabolic shielding make it a valuable reference in ADME optimization. Sourced from screening libraries (>90% purity), it fills a gap where no direct comparator substitution data exists without empirical validation.

Molecular Formula C19H17N3OS
Molecular Weight 335.43
CAS No. 826996-20-7
Cat. No. B2492611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide
CAS826996-20-7
Molecular FormulaC19H17N3OS
Molecular Weight335.43
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
InChIInChI=1S/C19H17N3OS/c1-14-5-2-3-6-17(14)22-18(23)16-9-7-15(8-10-16)13-24-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
InChIKeyKQPVABWVPDJCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 25 mg / 40 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((Pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide (CAS 826996-20-7): Chemical Profile and Screening Utility


4-((Pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is a synthetic small molecule (C19H17N3OS, MW 335.42 g/mol) featuring a benzamide core linked to a pyrimidine ring via a thioether bridge, with an ortho-tolyl substituent on the amide nitrogen [1]. It is commercially available as part of screening compound libraries (e.g., Life Chemicals) at >90% purity [1]. The compound is structurally related to other pyrimidin-2-ylthio benzamide analogs explored as kinase inhibitor scaffolds or GPCR antagonist leads, but its specific biological activity profile remains largely uncharacterized in the public domain.

Why Generic Substitution of 4-((Pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide Is Not Supported by Public Evidence


No public head-to-head or cross-study comparative data exist to demonstrate that another in-class pyrimidin-2-ylthio benzamide can functionally substitute for 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide. While analogs with different N-aryl substituents (e.g., thiazol-2-yl, 3-trifluoromethylphenyl) or modified cores (e.g., ML221's pyran ring) have shown distinct potencies and selectivity profiles at GPCRs or kinases [1][2], the specific contribution of the o-tolyl group in this compound has not been quantified against comparators. Consequently, any substitution without empirical validation risks unknowingly altering target engagement, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 4-((Pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide


No Public Biological Activity Data Available for Comparator Analysis

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (Espacenet, USPTO) did not yield any quantitative IC50, Ki, EC50, or other potency/selectivity data for 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide against any biological target [1][2]. Without such data, no evidence-based differentiation claim can be made relative to any comparator.

Medicinal Chemistry Chemical Biology Screening Library

Physicochemical Property Comparison: Lipophilicity vs. Closest Analogs

Computed logP values for 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide (ALogP ~4.15 [1]) can be compared to predicted values for the para-tolyl analog (ALogP ~4.15, identical) and the 3-trifluoromethylphenyl analog (ALogP ~5.0, higher) . The o-tolyl substitution introduces steric hindrance that may reduce metabolism or off-target binding relative to para-substituted isomers, but this is a class-level inference without direct experimental confirmation.

Drug Design ADME Physicochemical Profiling

Core Scaffold Comparison: Benzamide-Pyrimidine-Thioether vs. ML221 (Pyran Core)

The pyrimidin-2-ylthio warhead is shared with ML221, a potent APJ antagonist (IC50 0.32 μM in functional assay, >37-fold selective over AT1) [1]. However, ML221 contains a pyran-3-yl 4-nitrobenzoate core rather than a benzamide. The benzamide core in 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide may confer different hydrogen-bonding geometry and metabolic stability, but no direct SAR bridge exists to quantify the impact of this core swap.

GPCR Antagonism Scaffold Hopping APJ Receptor

Steric Effect of Ortho-Tolyl Substitution: Implications from General Medicinal Chemistry Principles

The ortho-methyl group on the N-phenyl ring can restrict rotation of the amide bond, potentially stabilizing a bioactive conformation [1]. In related benzamide kinase inhibitors, ortho-substitution has been shown to improve selectivity by reducing binding to off-target kinases, but no direct evidence exists for this compound. The meta- and para-tolyl analogs would be expected to exhibit different conformational preferences and possibly distinct selectivity profiles, though quantitative data are lacking.

Structure-Activity Relationship Conformational Analysis Off-target Selectivity

Rational Application Scenarios for 4-((Pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide Based on Available Evidence


Fragment-Based or Scaffold-Hopping Drug Discovery Campaigns

The compound may serve as a starting point for structure-activity relationship (SAR) exploration of pyrimidin-2-ylthio benzamide scaffolds. Its ortho-tolyl substituent provides a distinct conformational profile compared to para- or meta-substituted analogs [1], making it useful for probing steric requirements of target binding pockets. This is a class-level inference from Section 3.

Selectivity Profiling of Kinase or GPCR Panels

Given the structural similarity to ML221 (a selective APJ antagonist) [1] and related pyrimidine-thioether-containing kinase inhibitors, this compound could be included in screening panels to establish selectivity fingerprints. However, no target-specific data exist to guide panel selection. This is a class-level inference from Section 3.

Physicochemical Property Benchmarking in ADME Optimization

With a moderate ALogP (~4.15) and the potential for reduced metabolism due to ortho-steric shielding [1], the compound could serve as a reference point in ADME optimization programs, particularly when compared to higher-lipophilicity analogs like the 3-trifluoromethylphenyl derivative . This is a class-level inference from Section 3.

Quote Request

Request a Quote for 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.